2-(4-Fluorophenyl)-3-methylpyridine 1-oxide
Overview
Description
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group at the second position and a methyl group at the third position of the pyridine ring, with an oxide group attached to the nitrogen atom. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-methylpyridine 1-oxide typically involves the reaction of 4-fluoroaniline with 3-methylpyridine N-oxide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various N-oxide derivatives, while substitution reactions can produce a range of substituted pyridine compounds.
Scientific Research Applications
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-methylpyridine 1-oxide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-methylpyridine 1-oxide
- 2-(4-Bromophenyl)-3-methylpyridine 1-oxide
- 2-(4-Methylphenyl)-3-methylpyridine 1-oxide
Uniqueness
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Biological Activity
2-(4-Fluorophenyl)-3-methylpyridine 1-oxide is a pyridine derivative notable for its diverse biological activities. With the molecular formula C₁₂H₁₀FNO and a molecular weight of 203.21 g/mol, this compound has garnered attention in medicinal chemistry due to its potential as an antimicrobial agent and its role in inhibiting specific biological pathways relevant to various diseases.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a fluorophenyl group at the 2-position and a methyl group at the 3-position of the pyridine ring, with the nitrogen and oxygen atoms contributing to its unique chemical properties.
Antimicrobial Properties
Research indicates that derivatives of pyridine N-oxides, including this compound, exhibit significant antimicrobial activity. These compounds have shown efficacy against drug-resistant bacteria, suggesting their potential utility in treating infections caused by resistant strains.
Table 1: Antimicrobial Activity of Pyridine N-Oxides
Compound Name | Activity Type | Target Organisms | Reference |
---|---|---|---|
This compound | Antimicrobial | Drug-resistant bacteria | |
Pyridine N-Oxide | Antibacterial | Various bacteria | |
2-Methyl-3-(4-fluorophenyl)pyridine | Antifungal | Fungal pathogens |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes associated with diseases such as Alzheimer's. Molecular docking studies suggest that it interacts with specific targets, which could lead to therapeutic applications.
Table 2: Enzyme Inhibition Studies
Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |
---|---|---|---|
Acetylcholinesterase (AChE) | Competitive inhibition | <0.05 | |
Dihydroorotate dehydrogenase (DHODH) | Non-competitive inhibition | <0.03 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. Variations in substitution patterns on the pyridine ring can lead to different biological effects, emphasizing the importance of SAR in drug design.
Table 3: Structural Variants and Their Activities
Compound Name | Structural Variation | Biological Activity |
---|---|---|
2-(3-Fluorophenyl)-3-methylpyridine 1-oxide | Different fluorine position | Altered antibacterial activity |
Pyridine N-Oxide | Basic structure without substituents | Serves as a precursor for derivatives |
Case Studies
Several studies have focused on the biological effects of similar compounds, providing insights into potential therapeutic applications:
- Anticancer Activity : A study demonstrated that certain pyridine derivatives exhibited cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .
- Neuroprotective Effects : Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress, suggesting a role in neuroprotection .
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-methyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-9-3-2-8-14(15)12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHKVRVHRLBBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175127-66-8 | |
Record name | Pyridine, 2-(4-fluorophenyl)-3-methyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1175127-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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